1-(3-chlorophenyl)-3-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]urea
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4OS/c1-12-4-2-7-15(8-12)24-18(16-10-26-11-17(16)23-24)22-19(25)21-14-6-3-5-13(20)9-14/h2-9H,10-11H2,1H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFHJPYBNNVXKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiophene Derivatives with Hydrazines
The thieno[3,4-c]pyrazole scaffold can be synthesized via cyclocondensation of thiophene-3,4-dicarbonyl derivatives 1 with substituted hydrazines 2 (Scheme 1). This method, adapted from pyrazole synthesis protocols, involves:
- Reaction conditions : Aprotic solvents (e.g., DMF) with catalytic HCl to accelerate dehydration.
- Regioselectivity : Controlled by electronic effects of substituents; electron-withdrawing groups on the thiophene direct hydrazine attack to the α-position.
$$
\text{Thiophene-3,4-dione (1) + Hydrazine (2)} \xrightarrow{\text{DMF, HCl}} \text{Thieno[3,4-c]pyrazole (3)}
$$
Example : Reaction of 3,4-diacetylthiophene with phenylhydrazine in DMF yields 2-phenylthieno[3,4-c]pyrazole in 78% yield.
1,3-Dipolar Cycloaddition for Ring Formation
An alternative route employs 1,3-dipolar cycloaddition between diazo compounds 4 and thiophene-derived alkynes 5 (Scheme 2). This method, inspired by He et al., utilizes:
- Catalyst : Zinc triflate enhances reaction efficiency.
- Dipolarophile : Ethyl α-diazoacetate reacts with 3-ethynylthiophene to form the pyrazole ring.
$$
\text{Diazo compound (4) + Alkyne (5)} \xrightarrow{\text{Zn(OTf)₂}} \text{Thieno[3,4-c]pyrazole (6)}
$$
Optimization : Yields up to 89% are achievable with triethylamine as a base.
Functionalization of the Thieno-Pyrazole Core
Introduction of the 3-Methylphenyl Group
The 3-methylphenyl substituent is introduced via Suzuki-Miyaura coupling (Scheme 3):
- Halogenated intermediate : Bromination of the thieno-pyrazole at position 2 using N-bromosuccinimide (NBS) yields 7 .
- Cross-coupling : Reaction with 3-methylphenylboronic acid 8 in the presence of Pd(PPh₃)₄ and Na₂CO₃ affords 9 .
$$
\text{2-Bromo-thieno[3,4-c]pyrazole (7) + 3-Methylphenylboronic acid (8)} \xrightarrow{\text{Pd(PPh₃)₄}} \text{2-(3-Methylphenyl)thieno[3,4-c]pyrazole (9)}
$$
Alternative Alkylation Strategies
Direct alkylation using 3-methylbenzyl bromide 10 under basic conditions (K₂CO₃, DMF) provides an alternative pathway (Scheme 4). However, this method suffers from lower regioselectivity (≤50% yield) compared to cross-coupling.
Formation of the Urea Linkage
Isocyanate-Mediated Coupling
The urea bridge is formed by reacting 3-chlorophenyl isocyanate 11 with the amine-functionalized thieno-pyrazole 12 (Scheme 5):
- Conditions : Dry dichloromethane (DCM) with triethylamine as a base.
- Mechanism : Nucleophilic attack of the amine on the isocyanate carbonyl.
$$
\text{3-Chlorophenyl isocyanate (11) + Thieno-pyrazole amine (12)} \xrightarrow{\text{Et₃N, DCM}} \text{Target urea (13)}
$$
Carbodiimide-Assisted Urea Synthesis
For amine precursors lacking direct accessibility, carbonyldiimidazole (CDI) activates the amine 14 to form an imidazolide intermediate 15 , which reacts with 3-chlorobenzylamine 16 (Scheme 6):
$$
\text{Thieno-pyrazole amine (14)} \xrightarrow{\text{CDI}} \text{Imidazolide (15)} \xrightarrow{\text{3-Chlorobenzylamine (16)}} \text{Urea (17)}
$$
Advantages : Mitigates side reactions; yields 72–88%.
Purification and Characterization
- Chromatography : Silica gel column chromatography (ethyl acetate/hexane) isolates intermediates.
- Recrystallization : Ethanol/water mixtures purify final products.
- Analytical Data :
Challenges and Optimization
- Regioselectivity in Pyrazole Formation : Aprotic solvents (e.g., DMF) and HCl catalysis improve yields to >80%.
- Urea Hydrolysis Risk : Anhydrous conditions and low temperatures (0–5°C) prevent degradation.
- Catalyst Recycling : Ionic liquids (e.g., [bmim]PF₆) enable catalyst reuse for up to four cycles without yield loss.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-3-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]urea can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-3-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]urea involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-3-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]amine: Similar structure but with an amine group instead of a urea group.
1-(3-Chlorophenyl)-3-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]carbamate: Similar structure but with a carbamate group.
Uniqueness
1-(3-chlorophenyl)-3-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]urea is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Biological Activity
1-(3-chlorophenyl)-3-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]urea is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, particularly its enzyme inhibition properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C19H17ClN4OS
- Molecular Weight : 372.88 g/mol
- IUPAC Name : 1-(3-chlorophenyl)-3-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]urea
This structure features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities.
Enzyme Inhibition
Recent studies have demonstrated that derivatives of compounds similar to 1-(3-chlorophenyl)-3-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]urea exhibit significant inhibitory effects on various enzymes. Notably, urease inhibition has been a focal point due to its implications in treating conditions such as peptic ulcers and kidney stones.
Table 1: Inhibitory Activity of Related Compounds
| Compound | IC50 (µM) | Type of Inhibition | Reference |
|---|---|---|---|
| Compound A | 0.0019 ± 0.0011 | Non-competitive | |
| Compound B | 0.0532 ± 0.9951 | Competitive | |
| Standard Thiourea | 4.7455 ± 0.0545 | Competitive |
The data indicates that certain derivatives exhibit IC50 values significantly lower than the standard thiourea, suggesting higher potency as urease inhibitors.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the thieno[3,4-c]pyrazole core and substituents on the phenyl rings can dramatically influence biological activity. For instance:
- Chloro Substitution : The presence of the chlorine atom at the para position enhances lipophilicity and may improve binding affinity to target enzymes.
- Methyl Substitution : The addition of methyl groups on the aromatic rings has been linked to increased inhibitory activity against urease.
These findings underscore the importance of careful structural modifications in optimizing biological efficacy.
Case Study 1: Urease Inhibition
A recent study synthesized a series of thieno[3,4-c]pyrazole derivatives and evaluated their urease inhibitory activities using jack bean urease as a model. The most potent compound displayed an IC50 value of 0.0019 µM, indicating exceptional efficacy compared to traditional inhibitors.
Case Study 2: Antioxidant Activity
In addition to urease inhibition, compounds with similar structures have also been evaluated for antioxidant properties. Assays measuring radical scavenging activity showed promising results, suggesting potential applications in oxidative stress-related diseases.
Q & A
Q. What are the common synthetic routes for preparing 1-(3-chlorophenyl)-3-[2-(3-methylphenyl)-thieno[3,4-c]pyrazol-3-yl]urea, and how are intermediates validated?
Synthesis typically involves multi-step reactions starting with functionalization of the thieno-pyrazole core, followed by urea linkage formation. Key steps include:
- Chlorophenyl intermediate preparation : Halogenation of aniline derivatives (e.g., 3-chloroaniline) using chlorinating agents like POCl₃ under controlled temperatures (60–80°C) .
- Thieno-pyrazole synthesis : Cyclocondensation of thiophene derivatives with hydrazines, often catalyzed by acids (e.g., H₂SO₄) or transition metals .
- Urea coupling : Reaction of isocyanates with amine-functionalized intermediates, optimized in polar aprotic solvents (e.g., DMF) at 50–70°C .
Validation : Intermediates are confirmed via ¹H/¹³C NMR (e.g., characteristic urea carbonyl peaks at ~160 ppm) and LC-MS for molecular ion verification .
Q. How is the compound’s purity assessed, and what thresholds are acceptable for in vitro studies?
Purity is determined via HPLC (≥95% for biological assays) using reverse-phase C18 columns and UV detection (λ = 220–254 nm). Impurities (e.g., unreacted intermediates) are quantified against calibration curves . For crystallinity, XRD (e.g., single-crystal diffraction) confirms structural integrity, with R-factor ≤0.08 indicating high-quality data .
Advanced Research Questions
Q. How can reaction yields be optimized for the thieno-pyrazole core synthesis, and what factors contribute to variability?
Yield optimization requires:
- Solvent selection : High-dielectric solvents (e.g., DMSO) enhance cyclization efficiency but may increase side reactions .
- Catalyst screening : Transition metals (e.g., CuI) improve regioselectivity in pyrazole formation, reducing byproducts like regioisomers .
- Temperature control : Lower temperatures (≤60°C) minimize decomposition of thermally sensitive intermediates .
Variability sources : Competing nucleophiles (e.g., residual amines) and steric hindrance from the 3-methylphenyl group can reduce coupling efficiency by 15–20% .
Q. How do electronic effects of substituents (e.g., 3-chlorophenyl vs. 3-methylphenyl) influence biological activity, and how is this analyzed?
- Computational modeling : DFT calculations (e.g., Mulliken charges) predict electron-withdrawing Cl groups enhancing electrophilicity, potentially increasing target binding .
- SAR studies : Comparing IC₅₀ values against analogs (e.g., 3-fluorophenyl derivatives) reveals that chloro-substituted variants show 2–3x higher kinase inhibition due to improved hydrophobic interactions .
- Contradictions : Some studies report reduced activity with bulky substituents (e.g., 3-methylphenyl), highlighting the need for molecular docking to validate steric tolerance in binding pockets .
Q. What strategies resolve discrepancies in reported biological data (e.g., conflicting IC₅₀ values across studies)?
- Standardized assays : Use recombinant enzyme systems (vs. cell-based assays) to isolate target-specific activity. For example, inconsistencies in kinase inhibition may arise from off-target effects in cellular models .
- Batch analysis : Compare purity and stereochemical consistency (via chiral HPLC ) across studies, as enantiomeric impurities can alter potency by 10–100x .
- Meta-analysis : Pool data from ≥3 independent studies using fixed-effects models to identify outliers and refine activity thresholds .
Methodological Resources
- Structural analysis : Single-crystal XRD (e.g., CCDC deposition) for unambiguous confirmation of regiochemistry .
- Bioactivity profiling : High-throughput screening (HTS) with dose-response curves (DRC) to quantify EC₅₀/IC₅₀ .
- Data validation : Cross-reference PubChem CID entries (e.g., CID 1396766-51-0) for spectral data and synthetic protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
